Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate
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Overview
Description
Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate is a complex organic compound that features a unique structure combining acetic acid and a phenyl acetate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the esterification of phenol derivatives with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its role in various biochemical pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: A simpler ester of phenol and acetic acid, used in similar applications but with different properties.
Indole derivatives: Compounds with similar biological activities but distinct structural features
Uniqueness
Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters or other related compounds .
Properties
CAS No. |
848601-67-2 |
---|---|
Molecular Formula |
C30H34O18 |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate |
InChI |
InChI=1S/C20H14O8.5C2H4O2/c1-8(21)27-10-4-2-9(3-5-10)13-16(24)14-11-6-7-12(22)15(23)19(11)28-20(14)18(26)17(13)25;5*1-2(3)4/h2-7,22-26H,1H3;5*1H3,(H,3,4) |
InChI Key |
ZTBIMWOVVPSPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C(C(=C3C(=C2O)C4=C(O3)C(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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